molecular formula C9H6BrN3O B11756807 (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine CAS No. 2101944-51-6

(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine

Cat. No.: B11756807
CAS No.: 2101944-51-6
M. Wt: 252.07 g/mol
InChI Key: SAGDWOSNXKALGN-ACAGNQJTSA-N
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Description

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime typically involves the reaction of 8-bromoquinoxaline-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of the aldehyde, followed by the elimination of water.

Industrial Production Methods

While specific industrial production methods for (E)-8-Bromoquinoxaline-5-carbaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The bromine atom on the quinoxaline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoxaline-5-carbaldehyde: The parent aldehyde compound.

    Quinoxaline-5-carbaldehyde oxime: A similar oxime without the bromine substitution.

    Other Oximes: Compounds such as acetoxime and benzaldoxime.

Uniqueness

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group. The bromine atom can participate in unique halogen bonding interactions, while the oxime group provides versatility in chemical reactions. This combination of functional groups makes the compound particularly valuable in various research applications.

Properties

CAS No.

2101944-51-6

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

(NZ)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H/b13-5-

InChI Key

SAGDWOSNXKALGN-ACAGNQJTSA-N

Isomeric SMILES

C1=CC(=C2C(=C1/C=N\O)N=CC=N2)Br

Canonical SMILES

C1=CC(=C2C(=C1C=NO)N=CC=N2)Br

Origin of Product

United States

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